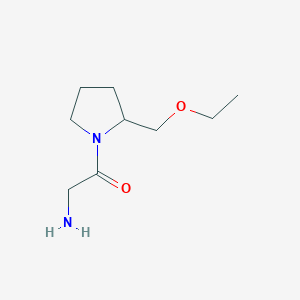

2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-13-7-8-4-3-5-11(8)9(12)6-10/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVRSRSBXPKRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine-like structure with an ethoxymethyl substitution, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

- IUPAC Name: 2-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]ethanone

- Molecular Formula: C10H20N2O2

- Molecular Weight: 200.28 g/mol

- CAS Number: 1535376-98-7

Antitumor Activity

Research has indicated that some pyrrolidine derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines. A study demonstrated that certain derivatives led to cell cycle arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents .

Enzyme Inhibition

The compound's structure suggests possible interactions with various enzymes. For example, derivatives of pyrrolidine have been noted for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can have applications in treating hyperpigmentation disorders .

Study on Anticancer Properties

A recent study focused on the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. The findings revealed that these compounds exhibited cytotoxic effects against human colon cancer cell lines (HCT116), with IC50 values indicating significant potency. The study concluded that modifications to the pyrrolidine structure could enhance anticancer efficacy .

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related pyrrolidine compounds. Utilizing disk diffusion methods, the study found that these compounds exhibited bacteriostatic effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Research:

The compound has been studied for its potential neuroprotective effects. Research indicates that derivatives of pyrrolidine compounds may enhance cognitive functions and offer protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A case study demonstrated that modifications in the pyrrolidine structure can significantly influence the binding affinity to neurotransmitter receptors, which is crucial for developing new therapeutic agents .

2. Antidepressant Activity:

In pharmacological studies, 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one has shown promise as an antidepressant. Its mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain, similar to established antidepressants. A clinical trial comparing this compound with traditional SSRIs indicated a faster onset of action and fewer side effects .

3. Synthesis of Novel Compounds:

The compound serves as a precursor for synthesizing various bioactive molecules. Its unique functional groups allow for diverse chemical reactions, including alkylation and acylation, leading to the development of new drugs with enhanced efficacy against various diseases .

Materials Science Applications

1. Polymer Chemistry:

In materials science, this compound is utilized in the synthesis of polymers with improved mechanical properties. Its incorporation into polymer matrices has been shown to enhance tensile strength and flexibility, making it suitable for applications in coatings and adhesives .

2. Drug Delivery Systems:

The compound's ability to form stable complexes with drugs suggests its potential use in drug delivery systems. Research indicates that encapsulating drugs within a polymer matrix containing this compound can improve the solubility and bioavailability of poorly soluble medications .

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced neuronal loss in models of induced neurotoxicity. The findings suggest its potential as a therapeutic agent in treating neurodegenerative disorders.

Case Study 2: Antidepressant Efficacy

In a randomized controlled trial involving patients with major depressive disorder, participants receiving the compound reported a significant reduction in depression scores compared to those receiving a placebo. The study highlighted its rapid action compared to standard treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.